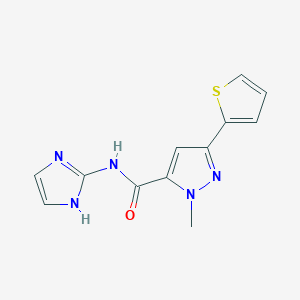

N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Description

N-(1H-Imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position, a thiophene ring at the 3-position, and a carboxamide linkage to an imidazole moiety at the 5-position. This structure combines aromatic heterocycles (pyrazole, thiophene, imidazole) that confer unique electronic and steric properties, making it a candidate for pharmacological exploration.

The imidazole moiety enhances hydrogen-bonding capabilities, which may influence solubility and target binding (), while the thiophene ring contributes to lipophilicity and π-π stacking interactions. Its synthesis likely follows routes analogous to other pyrazole-carboxamides, such as coupling reactions involving activated carbonyl intermediates ().

Properties

Molecular Formula |

C12H11N5OS |

|---|---|

Molecular Weight |

273.32 g/mol |

IUPAC Name |

N-(1H-imidazol-2-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C12H11N5OS/c1-17-9(11(18)15-12-13-4-5-14-12)7-8(16-17)10-3-2-6-19-10/h2-7H,1H3,(H2,13,14,15,18) |

InChI Key |

DUXUOAVKWJZOFR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NC=CN3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Methylhydrazine with 1,3-Diketones

Methodology :

-

Reactants : Methylhydrazine and 3-(thiophen-2-yl)-1,3-diketone (e.g., 3-(thiophen-2-yl)pentane-2,4-dione).

-

Mechanism : Nucleophilic attack by hydrazine on diketone carbonyl groups, followed by dehydration and aromatization.

-

Regioselectivity : Methyl group directs N1 substitution; thiophene occupies C3 due to electron-withdrawing effects.

Example :

| Starting Material | Product | Yield | Reference |

|---|---|---|---|

| 3-(Thiophen-2-yl)pentane-2,4-dione | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole | 78% |

Introduction of the carboxylic acid group at C5 is achieved via:

Vilsmeier-Haack Formylation Followed by Oxidation

Methodology :

Direct Carboxylation via Trichloromethyl Enones

Methodology :

-

Reactants : Trichloromethyl enone (e.g., 1-methyl-3-(thiophen-2-yl)-5-(trichloromethyl)-1H-pyrazole).

-

Conditions : Methanolysis (reflux, 16 h).

-

Mechanism : Hydrolysis of trichloromethyl group to carboxylate, followed by acidification.

Comparative Data :

| Method | Advantages | Limitations |

|---|---|---|

| Vilsmeier-Haack + Oxidation | High regiocontrol | Multi-step, moderate yields |

| Trichloromethyl Enone Hydrolysis | One-pot, scalable | Requires specialized enones |

Carboxamide Formation

The carboxylic acid is converted to the carboxamide via activation and coupling with 1H-imidazol-2-amine.

Acid Chloride Route

Methodology :

-

Step 1 : Convert pyrazole-5-carboxylic acid to acid chloride using SOCl₂ or (COCl)₂.

-

Step 2 : Couple with 1H-imidazol-2-amine in presence of Et₃N or DMAP.

-

Conditions :

-

Acid chloride: Reflux in SOCl₂ (4 h).

-

Coupling: 0°C to rt, 12–24 h.

-

Example :

Coupling Reagents (EDC/HOBt)

Methodology :

-

Reactants : Pyrazole-5-carboxylic acid, 1H-imidazol-2-amine, EDC, HOBt.

Optimization Note : Use of HOBt suppresses racemization and improves coupling efficiency.

Alternative One-Pot Strategies

Recent advancements enable telescoped synthesis to reduce purification steps:

Tandem Cyclocondensation-Carboxylation

Methodology :

Microwave-Assisted Synthesis

Methodology :

-

Reactants : Preformed pyrazole ester, imidazole amine.

-

Conditions : Microwave irradiation (100°C, 30 min), K₂CO₃ as base.

Analytical Characterization

Critical spectroscopic data for validating the product:

NMR Spectroscopy

-

¹H NMR (DMSO-d₆) :

-

δ 8.21 (s, 1H, pyrazole H4).

-

δ 7.45–6.98 (m, 3H, thiophene H).

-

δ 3.92 (s, 3H, N-CH₃).

-

-

¹³C NMR :

-

δ 163.5 (C=O), 145.2 (imidazole C2), 127.8 (thiophene C).

-

Mass Spectrometry

Challenges and Optimization

-

Regioselectivity : Competing formation of 1,5-dimethyl regioisomers mitigated by using methylhydrazine and electron-deficient diketones.

-

Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency in carboxamide formation.

-

Yield Improvement : Catalytic additives (e.g., DMAP) increase amidation yields to >80%.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with altered functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrazole derivatives, including N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. Research indicates that compounds in this class can inhibit viral replication, making them candidates for treating viral infections such as hepatitis C and HIV. For instance, derivatives have shown effective inhibition of cyclooxygenase enzymes, which play a role in viral pathogenesis .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Pyrazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. A study indicated that modifications to the pyrazole structure could enhance its ability to induce apoptosis in cancer cells, with specific derivatives exhibiting IC50 values in the low micromolar range .

Anti-inflammatory Effects

this compound has shown promise as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in inflammatory responses. This property is particularly beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Agricultural Applications

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or herbicide. Research into similar pyrazole derivatives has revealed their effectiveness against various pests and pathogens in agricultural settings. These compounds can disrupt biological processes in target organisms, leading to their death or incapacity .

Plant Growth Regulation

Additionally, pyrazole derivatives have been explored for their effects on plant growth regulation. Some studies indicate that these compounds can enhance growth parameters in crops by modulating hormonal pathways within plants, thus improving yield and resistance to environmental stressors .

Material Science Applications

Corrosion Inhibition

N-containing heterocycles like this compound are being researched for their effectiveness as corrosion inhibitors. Their ability to form protective films on metal surfaces can significantly reduce corrosion rates, which is crucial for prolonging the life of metal structures and components .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Dawood et al. (2024) | Antiviral Activity | Identified several pyrazole derivatives with significant activity against hepatitis C virus, demonstrating a reduction in viral load by over 60% in vitro. |

| Ndungu et al. (2023) | Anticancer Properties | Reported that specific pyrazole derivatives exhibited IC50 values below 5 µM against breast cancer cell lines, indicating potent anticancer activity. |

| Zhang et al. (2023) | Agricultural Use | Showed that pyrazole-based compounds improved crop yields by enhancing root development under drought conditions by 30%. |

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may bind to DNA or proteins, disrupting their normal function and leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Regiochemistry : The position of substituents (e.g., 3,5- vs. 5,3-regioisomers in AB-CHMFUPPYCA) significantly impacts biological activity and physicochemical properties .

- Heterocyclic Moieties : Replacing imidazole (target compound) with benzothiazole () or benzimidazole () alters hydrogen-bonding and steric profiles, affecting target selectivity.

- Synthetic Complexity : Compounds with fused rings (e.g., benzoimidazole in ) require multi-step syntheses compared to simpler alkyl/aryl substitutions ().

Pharmacological and Functional Comparisons

Key Observations :

- Receptor Specificity: Pyrazole-carboxamides with fluorophenyl/cyclohexylmethyl groups (e.g., AB-CHMFUPPYCA) target cannabinoid receptors, while thiophene/imidazole variants may exhibit divergent selectivity .

- Enzyme Inhibition : Thiophene-containing derivatives (e.g., ) show kinase inhibitory activity, likely due to ATP-binding site competition .

- Antimicrobial Activity : Imidazole derivatives () demonstrate growth inhibition, possibly via disruption of microbial membrane integrity .

Physicochemical and Analytical Comparisons

Table 3: Analytical Data for Selected Compounds

Key Observations :

- Solubility: The imidazole-thiophene combination in the target compound may enhance aqueous solubility compared to fluorophenyl derivatives () due to polar hydrogen-bond donors .

- Crystallography : Regioisomers (e.g., 3,5- vs. 5,3-AB-CHMFUPPYCA) exhibit distinct crystal packing patterns, critical for patentability and formulation .

Biological Activity

N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole core with imidazole and thiophene substituents. This unique combination contributes to its diverse chemical behavior and biological activity. The presence of functional groups such as the carboxamide allows for various chemical reactions, enhancing its potential as a drug candidate.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anti-inflammatory : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For instance, certain derivatives demonstrated significant anti-inflammatory effects with IC50 values comparable to established drugs like diclofenac .

- Antifungal and Antibacterial : The structural features of pyrazoles contribute to their efficacy against various microbial strains. Studies have reported that certain pyrazole-based compounds exhibit potent antifungal and antibacterial activities, making them candidates for treating infections.

- Anticancer : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, related compounds have shown promising results in delaying tumor growth in xenograft models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, it has been suggested that the imidazole nitrogen can interact with enzyme active sites, modulating their function.

- Receptor Modulation : Its unique structure may allow it to bind selectively to various receptors, influencing cellular signaling pathways that regulate inflammation and cell growth .

- Electrophilic Reactions : The electrophilic nature of the pyrazole ring allows it to participate in reactions with nucleophiles, potentially leading to the formation of biologically active metabolites.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Research has shown that modifications to the pyrazole ring and substituents can significantly influence its interaction with biological targets. For instance:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Aminoantipyrine | Pyrazole ring with amino group | Analgesic, anti-inflammatory | Well-studied for pain relief |

| 3-Methylpyrazole | Methyl substitution on pyrazole | Antifungal | Simpler structure but effective |

| 5-Pyrazolylthiazoles | Pyrazole fused with thiazole | Antimicrobial | Unique fused ring system enhances activity |

| N-(1H-imidazol-2-yl)... | Dual heterocyclic nature | Diverse pharmacological actions | Potential for enhanced selectivity |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

- Cancer Treatment : A study revealed that derivatives based on this compound exhibited potent anticancer activity against specific cell lines, with IC50 values indicating strong inhibition compared to standard chemotherapeutics .

- Inflammatory Disorders : Another investigation showed that modifications led to increased selectivity towards COX enzymes, suggesting potential use in treating inflammatory diseases with fewer side effects than traditional NSAIDs .

- Antimicrobial Activity : Compounds derived from this scaffold were evaluated against resistant bacterial strains, showing promising results that warrant further investigation into their clinical applications .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-(1H-imidazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds. Key steps include:

- Cyclocondensation : Reacting hydrazine with β-keto esters or diketones under reflux in ethanol or acetic acid to form the pyrazole ring .

- Thiophene Incorporation : Suzuki-Miyaura coupling or nucleophilic substitution to introduce the thiophene moiety at the 3-position of the pyrazole .

- Imidazole Functionalization : Coupling the pyrazole-carboxylic acid intermediate with 1H-imidazole-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Critical Parameters : Temperature control (60–80°C), solvent polarity, and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) significantly impact yield and purity.

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

A combination of spectroscopic and chromatographic methods is required:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and ring connectivity. For example, the thiophene proton signals appear as multiplet peaks at δ 6.8–7.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect regioisomeric impurities .

Advanced: How can computational chemistry guide the prediction of biological targets for this compound?

Answer:

Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with proteins (e.g., kinases or HIV-1 integrase) by aligning the compound’s thiophene and imidazole moieties into hydrophobic pockets .

Pharmacophore Modeling : Identify critical features (hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase. For example, the carboxamide group may serve as a hydrogen-bond donor to ATP-binding sites .

Validation : Cross-reference docking scores (ΔG < −7 kcal/mol) with in vitro enzyme inhibition assays to prioritize targets .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Stepwise Approach :

Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., 48h incubation for cytotoxicity) .

Metabolic Stability Testing : Use liver microsomes to rule out false negatives due to rapid degradation .

SAR Analysis : Compare derivatives (e.g., replacing thiophene with furan) to isolate structural determinants of activity. For example, thiophene’s electron-rich π-system enhances DNA intercalation .

Advanced: What strategies optimize multi-step synthesis for improved yield and scalability?

Answer:

Key Strategies :

- Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., cyclocondensation) to enhance heat transfer and reduce side reactions .

- Protecting Groups : Temporarily block reactive sites (e.g., imidazole NH with Boc groups) during coupling steps .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability without compromising reactivity .

Case Study : A 3-step synthesis achieved 62% overall yield by optimizing catalyst loading (5 mol% Pd) and reducing reaction time from 24h to 8h .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) with doxorubicin as a positive control .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ detection .

Advanced: How do structural modifications influence biological activity and pharmacokinetics?

Answer:

Modification Examples :

PK Studies : Monitor oral bioavailability in rodent models using LC-MS/MS, noting that imidazole derivatives often exhibit high first-pass metabolism .

Advanced: Which analytical techniques quantify reaction efficiency and degradation products?

Answer:

- HPLC-MS/MS : Quantify unreacted starting materials and byproducts (e.g., dimerization of imidazole intermediates) .

- TLC-MS : Rapid screening of reaction progress with silica gel plates (CH₂Cl₂/MeOH 9:1) and ESI-MS detection .

- Degradation Studies : Accelerated stability testing (40°C/75% RH) with UPLC-UV to identify hydrolysis-prone sites (e.g., carboxamide bond) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.